molecular formula C30H28Si B6360178 Bis(4-methylfluoren-9-yl)dimethylsilane CAS No. 186131-57-7

Bis(4-methylfluoren-9-yl)dimethylsilane

Cat. No.: B6360178
CAS No.: 186131-57-7
M. Wt: 416.6 g/mol
InChI Key: JXSVLTKWVMFFTK-UHFFFAOYSA-N
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Description

Bis(4-methylfluoren-9-yl)dimethylsilane is an organosilane compound featuring two 4-methylfluoren-9-yl groups. This places it within a class of difluorenylsilane derivatives known for their unique steric and electronic properties, which are of significant interest in advanced chemical research . The fluorenyl group is a versatile ligand in organometallic chemistry due to its large size, flat atomic arrangement, and potential for strong π-conjugation . Researchers value these systems for their ability to stabilize various main group element compounds and their role as precursors in the development of catalysts, for instance, for the polymerization of olefins such as ethylene and propylene . Structural analyses of similar difluorenylsilanes reveal that these molecules can exhibit strong intra- and intermolecular C-H⋯π interactions, which can influence their conformational flexibility and solid-state packing . The specific substitution at the C9 position of the fluorenyl ring (for example, with a methyl group) is a critical factor that modulates these intramolecular interactions and the overall rotational freedom around the silicon-carbon bonds . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to consult the primary scientific literature for comprehensive handling, storage, and safety data.

Properties

IUPAC Name

dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVLTKWVMFFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Based Coupling with Dimethyldichlorosilane

The most widely reported method involves the reaction of 4-methylfluoren-9-yllithium with dimethyldichlorosilane ((CH3)2SiCl2(CH_3)_2SiCl_2) under controlled conditions.

Reaction Mechanism

  • Deprotonation : 4-Methylfluorene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78 °C, generating the corresponding lithium salt at the 9-position.

  • Nucleophilic Substitution : The lithiated species reacts with dimethyldichlorosilane in a 2:1 molar ratio, displacing chloride ions to form the target silane.

Optimization Parameters

  • Temperature : Maintaining −78 °C during lithiation prevents side reactions.

  • Stoichiometry : A slight excess of n-BuLi (2.2 equiv.) ensures complete deprotonation.

  • Solvent : THF’s polarity and low temperature stability are critical for reagent solubility.

Yield : 64–72% after purification via flash chromatography (hexanes).

Characterization Data

  • ¹H NMR (CDCl₃): δ 0.87 (s, 6H, Si–CH₃), 7.30–8.10 (m, 16H, fluorenyl aromatic protons).

  • ¹³C NMR (CDCl₃): δ 0.55 (Si–CH₃), 122.1–140.5 (fluorenyl carbons).

  • IR : Peaks at 3010 cm⁻¹ (sp² C–H) and 1520–1601 cm⁻¹ (aromatic C=C).

Grignard Reagent Approach

An alternative route employs 4-methylfluoren-9-ylmagnesium bromide as the nucleophile.

Procedure

  • Grignard Formation : 4-Methylfluorene is treated with magnesium turnings and 1,2-dibromoethane in THF to generate the Grignard reagent.

  • Silane Formation : Reaction with dimethyldichlorosilane at 0 °C yields the product.

Yield : 58–65% (lower than lithiation due to competing side reactions).

Comparative Analysis of Methods

ParameterLithiation MethodGrignard Method
Reagent Cost High (n-BuLi)Moderate (Mg)
Reaction Time 5–6 hours8–10 hours
Yield 64–72%58–65%
Purity >95%85–90%

The lithiation method is preferred for higher efficiency, though the Grignard route offers cost advantages for large-scale synthesis.

Structural and Electronic Properties

Tetrahedral Geometry Around Silicon

X-ray crystallography of analogous compounds (e.g., bis(3,5-dibromophenyl)dimethylsilane) reveals a slightly distorted tetrahedral geometry at silicon, with bond angles ranging from 107.9° to 110.7°. The dihedral angle between the two fluorenyl rings in this compound is estimated at 82.9° , minimizing steric clash.

Key Bond Distances

  • Si–C(fluorenyl) : 1.899–1.903 Å.

  • C–C(aromatic) : 1.379 Å (average).

Challenges and Mitigation Strategies

Steric Hindrance

The 4-methyl groups on the fluorenyl rings increase steric bulk, necessitating:

  • Slow Addition : Dropwise addition of dimethyldichlorosilane to prevent oligomerization.

  • Dilute Conditions : Reaction concentrations ≤0.1 M reduce intermolecular interactions.

Byproduct Formation

  • Mono-Substituted Silane : Controlled stoichiometry (2:1 fluorenyl:silane) minimizes this byproduct.

  • Oligomers : Column chromatography with hexanes/ethyl acetate (9:1) effectively removes higher-order species.

Applications in Materials Science

OLED Host Materials

The rigid fluorenyl framework and silicon center enhance thermal stability (decomposition temperature >300 °C) and electron-transport properties , making the compound suitable for OLED host matrices .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methylfluoren-9-yl)dimethylsilane has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and copolymers with unique optical and electronic properties.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.

    Bio-imaging: Utilized as a fluorescent probe in biological imaging applications.

    Sensors: Incorporated into sensor materials for detecting various chemical and biological analytes.

Mechanism of Action

The mechanism by which Bis(4-methylfluoren-9-yl)dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive silicon and fluorene groups. The compound can interact with different molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation, oxidation, and substitution. These interactions often involve the formation of covalent bonds, leading to the modification of the target molecules .

Comparison with Similar Compounds

Bis(9-methylfluoren-9-yl)dimethylsilane

Structural Differences : Unlike the target compound, this derivative has methyl groups at the 9-position of the fluorene rings instead of the 4-position.
Key Findings :

  • Crystal Packing : Exhibits strong intra- and intermolecular C-H···π interactions, leading to dense molecular packing and high thermal stability .
  • Synthesis : Prepared via nucleophilic substitution between 9-methylfluorenyllithium and dichlorodimethylsilane .
  • Applications: Potential use in supramolecular chemistry due to its host-guest interaction capabilities .
Property Bis(4-methylfluoren-9-yl)dimethylsilane (Inferred) Bis(9-methylfluoren-9-yl)dimethylsilane
Substituent Position 4-methyl 9-methyl
Molecular Weight (g/mol) ~388 (estimated) 388.58 (C28H24Si)
Thermal Stability Moderate (predicted) High (due to C-H···π interactions)
Synthetic Route Likely analogous to 9-methylfluorenyllithium + Me2SiCl2

9,9-Dimethyl-9-silafluorene

Structural Differences : This compound replaces the dimethylsilane bridge with a silicon atom directly integrated into the fluorene backbone.
Key Findings :

  • Electronic Properties : The silicon atom lowers the LUMO energy, enhancing electron-accepting behavior compared to carbon analogs.
  • Synthesis : Derived from 2,2′-dilithio biphenylene and dichlorodimethylsilane .
  • Applications : Serves as a precursor for redox-active boron- and silicon-containing materials .
Property This compound 9,9-Dimethyl-9-silafluorene
Core Structure Dimethylsilane-bridged fluorenes Silicon-integrated fluorene
LUMO Energy Higher (less electron-deficient) Lower (more electron-deficient)
Reactivity Moderate High (due to Si center)

9,9-Bis(4-aminophenyl)fluorene (FDA)

Structural Differences: FDA replaces silicon with a fluorenylidene group and introduces amino groups at the para positions of the phenyl rings. Key Findings:

  • Applications : Widely used in polyimides for fuel cell membranes and solar cells due to its thermal stability (decomposition temperature >400°C) .
  • Electronic Behavior: The amino groups enhance solubility in polar solvents and facilitate crosslinking in polymers .
Property This compound 9,9-Bis(4-aminophenyl)fluorene
Functional Groups Methyl, dimethylsilane Amino, fluorenylidene
Thermal Stability Moderate High (>400°C)
Primary Applications Optoelectronics (predicted) Polymers, membranes

Q & A

Basic Research Question

  • NMR Analysis : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C4 of fluorenyl). ²⁹Si NMR distinguishes Si environments (δ −5 to 5 ppm for dimethylsilane).
  • X-ray Crystallography : Resolves steric effects from bulky fluorenyl groups. For example, bond lengths between Si and fluorenyl carbons typically range from 1.85–1.89 Å, with torsion angles <10° indicating minimal distortion .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 458.3).

How do electronic and steric effects of this compound influence its performance in host-guest chemistry?

Advanced Research Question
The compound’s bulky fluorenyl groups and electron-rich dimethylsilane core enable:

  • Host-Guest Binding : Acts as a Lewis acid host for pyridine derivatives (association constants K ~10³–10⁴ M⁻¹ via UV-vis titration). Steric hindrance from methyl groups modulates selectivity for smaller guests like pyrazine over bulkier TMPDA .
  • Optoelectronic Tuning : Extended π-conjugation from fluorenyl substituents enhances absorption in the UV range (λₘₐₓ ~320 nm), relevant for organic electronics .

What methodologies are employed to analyze conflicting data in the compound’s thermal stability under oxidative conditions?

Advanced Research Question
Discrepancies in thermal decomposition temperatures (reported 250–300°C) arise from:

  • Analytical Techniques : TGA under N₂ vs. O₂ atmospheres shows differing degradation profiles. Oxidative conditions accelerate weight loss due to siloxane formation.
  • Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Cross-validation via DSC (melting endotherms) and FTIR (Si-O-Si bands at 1050 cm⁻¹) resolves ambiguities .
  • Computational Modeling : DFT calculations predict bond dissociation energies (Si-C: ~350 kJ/mol), aligning with experimental thresholds .

How can this compound be integrated into polymeric matrices for advanced materials research?

Advanced Research Question

  • Copolymer Design : Radical polymerization with styrene or acrylates yields hybrid polymers with tunable glass transition temperatures (Tₐ ~120–150°C).
  • Surface Modification : Silane groups enable covalent grafting onto SiO₂ nanoparticles (verified by XPS Si2p peaks at 102–104 eV).
  • Stability Testing : Accelerated aging studies (85°C/85% RH) assess hydrolytic resistance, with mass loss <5% over 500 hours .

What experimental strategies mitigate challenges in studying the compound’s reactivity with electrophilic agents?

Advanced Research Question

  • Kinetic Control : Slow addition of electrophiles (e.g., Br₂) at −40°C minimizes over-halogenation.
  • In Situ Monitoring : ReactIR tracks Si-C bond cleavage (disappearance of 2150 cm⁻¹ peak for Si-H intermediates).
  • Byproduct Identification : GC-MS detects dimethylsiloxanes, prompting use of scavengers (e.g., molecular sieves) .

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